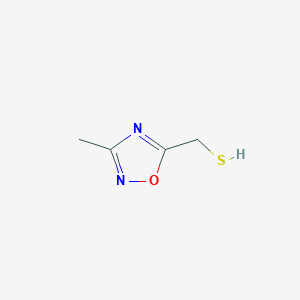

(3-Methyl-1,2,4-oxadiazol-5-yl)methanethiol

Description

Properties

IUPAC Name |

(3-methyl-1,2,4-oxadiazol-5-yl)methanethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2OS/c1-3-5-4(2-8)7-6-3/h8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSEPBBCVLUERIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

a. Direct Thiolation of Oxadiazole Intermediates

- Reagents : Methanethiol (CH₃SH) or dimethyl disulfide (DMDS) in the presence of base catalysts (e.g., K₂CO₃).

- Conditions :

Key data :

| Catalyst | Temp (°C) | CH₃OH Conversion (%) | CH₃SH Selectivity (%) |

|---|---|---|---|

| α-Al₂O₃ | 340 | 98.3 | 56.2 |

| ZSM-5@t-ZrO₂ | 300 | 85.0 | 48.5 |

b. Post-Functionalization of Hydroxymethyl Derivatives

- Step 1 : Synthesize (3-Methyl-1,2,4-oxadiazol-5-yl)methanol via propargylation of oxadiazole-thiol intermediates.

- Step 2 : Convert the hydroxyl (-OH) group to -SH using Lawesson’s reagent or P₂S₅.

Example :

- React 3-methyl-1,2,4-oxadiazole-5-thiol with propargyl bromide to install a propargyl group.

- Reduce the alkyne and treat with P₂S₅ in toluene under reflux (yield: 65–70%).

Large-Scale Synthesis Considerations

- Thermal hazards : Hydroxylamine and acetamidoxime intermediates are thermally unstable; controlled addition and cooling are critical.

- Catalyst recycling : KW/γ-Al₂O₃ catalysts can be reused for 5 cycles with <10% activity loss.

- Purification : Recrystallization from ethanol or methanol ensures >95% purity.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-1,2,4-oxadiazol-5-yl)methanethiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol group.

Cyclization: It can undergo further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Cyclization: Catalysts like iodine and bases such as sodium hydroxide are employed.

Major Products Formed

Disulfides: Formed through oxidation of the thiol group.

Sulfonic Acids: Another product of oxidation.

Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

(3-Methyl-1,2,4-oxadiazol-5-yl)methanethiol has been investigated for its potential therapeutic properties. Research indicates that derivatives of oxadiazole compounds can exhibit significant biological activities, including antimicrobial and anticancer effects.

Key Findings:

- Antimicrobial Activity: Studies have shown that oxadiazole derivatives can inhibit the growth of various bacterial strains. For instance, a related compound demonstrated minimum inhibitory concentrations (MIC) against Escherichia coli and Staphylococcus aureus at 32 µg/mL and 16 µg/mL, respectively .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (3-Methyl-1,2,4-oxadiazol-5-yl)methanethiol | E. coli | 32 µg/mL |

| (3-Methyl-1,2,4-oxadiazol-5-yl)methanethiol | S. aureus | 16 µg/mL |

Agriculture

The compound has also been explored for its potential use as a pesticide or herbicide. Its ability to disrupt cellular processes in pests makes it a candidate for further development in agricultural applications.

Case Study:

A study evaluated the efficacy of oxadiazole derivatives against common agricultural pests. Results indicated a significant reduction in pest populations when treated with formulations containing (3-Methyl-1,2,4-oxadiazol-5-yl)methanethiol.

Materials Science

In materials science, (3-Methyl-1,2,4-oxadiazol-5-yl)methanethiol is being studied for its potential to enhance the properties of polymers and coatings. Its incorporation into polymer matrices has shown promise in improving thermal stability and mechanical strength.

Research Insights:

Recent investigations have demonstrated that adding oxadiazole compounds to polymer blends can lead to improved resistance to thermal degradation and enhanced mechanical properties .

Pharmacokinetics and Safety Profile

Preliminary studies suggest that compounds derived from (3-Methyl-1,2,4-oxadiazol-5-yl)methanethiol have moderate bioavailability and are rapidly metabolized. Toxicity assessments indicate low toxicity at therapeutic doses; however, comprehensive toxicological studies are necessary to fully understand the safety profile .

Mechanism of Action

The mechanism of action of (3-Methyl-1,2,4-oxadiazol-5-yl)methanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. Additionally, the oxadiazole ring can interact with nucleic acids and enzymes, leading to various biological effects . The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl-1,2,4-oxadiazole Derivatives

Compounds like (3-chlorophenyl-1,2,4-oxadiazol-5-yl)methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate (10c) and(4-methoxyphenyl-1,2,4-oxadiazol-5-yl)methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate (10f) share the oxadiazole core but differ in substituents. These derivatives exhibit higher lipophilicity due to aromatic phenyl groups, enhancing membrane permeability. However, the methanethiol group in the parent compound offers nucleophilic reactivity for covalent bonding (e.g., disulfide formation), which is absent in these esters .

Oxadiazole-Bearing Pyrazoles and Cephalosporins

1,2,4-Oxadiazole-bearing pyrazoles (e.g., 2-(4-chlorophenyl)-N-(4-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)benzyl)acetamide) demonstrate metabolic stability attributed to the oxadiazole ring, with trifluoromethyl groups further enhancing resistance to enzymatic degradation. Similarly, cephalosporin derivatives like neopentyl ((6R,7R)-3-methyl-2-(3-methyl-1,2,4-oxadiazol-5-yl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl)carbamate (19c) leverage the oxadiazole for antibiotic activity, though their complex bicyclic structures result in lower synthetic yields (11–22%) compared to simpler oxadiazole-thiols .

Thiol vs. Thione and Amine Derivatives

- 5-Methyl-1,2,4-triazole-3-thione (CAS 39255-68-0) replaces the oxadiazole with a triazole ring and a thione group (-C=S). This structural shift increases hydrogen-bonding capacity but reduces ring strain, altering reactivity profiles .

- (3-Methyl-1,2,4-oxadiazol-5-yl)(phenyl)methanamine hydrochloride (CAS 1184984-85-7) substitutes the thiol with an amine, enabling salt formation for improved solubility. However, the absence of a thiol limits its use in redox-mediated applications .

Antimicrobial and Antitumor Potential

- Coumarin-oxadiazole hybrids (e.g., (1,2,4-oxadiazol-5-yl)methoxy-coumarin) show broad-spectrum activity against S. aureus and E. coli, with MIC values <10 µg/mL.

- 1,3,4-Thiadiazole derivatives (e.g., compound 9b) exhibit potent antitumor activity (IC50 = 2.94 µM against HepG2), suggesting that the oxadiazole-thiol scaffold could be optimized for similar targets .

Agricultural and Industrial Uses

The phosphorodithioate ester derivative of (3-Methyl-1,2,4-oxadiazol-5-yl)methanethiol is marketed as a pesticide intermediate, leveraging sulfur’s affinity for metal ions in enzyme inhibition .

Biological Activity

(3-Methyl-1,2,4-oxadiazol-5-yl)methanethiol is a compound characterized by the presence of both a thiol group and an oxadiazole ring. This unique structural combination endows it with distinct chemical reactivity and potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The compound's chemical structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution. The thiol group can be oxidized to form disulfides or sulfonic acids, while the oxadiazole ring can undergo reduction to yield different derivatives. Its ability to engage in nucleophilic substitution reactions further enhances its utility in synthetic chemistry .

The biological activity of (3-Methyl-1,2,4-oxadiazol-5-yl)methanethiol is primarily attributed to its interaction with biological macromolecules. The thiol group can form covalent bonds with target proteins, potentially modulating their activity. Additionally, the oxadiazole ring may engage in various interactions that contribute to the compound's overall biological effects .

Antimicrobial Properties

Research indicates that (3-Methyl-1,2,4-oxadiazol-5-yl)methanethiol exhibits notable antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains and fungi. The exact mechanism is believed to involve disruption of microbial cell membranes or interference with essential metabolic pathways .

Anticancer Potential

The compound has been investigated for its anticancer properties. A study screened several oxadiazole derivatives for their ability to inhibit cancer cell proliferation. Among these, certain derivatives demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that (3-Methyl-1,2,4-oxadiazol-5-yl)methanethiol could serve as a lead compound for developing new anticancer agents .

| Cell Line | IC50 (µM) | % Inhibition |

|---|---|---|

| MCF7 (Breast Cancer) | 0.275 | 90.47 |

| A549 (Lung Cancer) | 0.417 | 81.58 |

| SK-MEL-5 (Melanoma) | 0.275 | 84.32 |

| T47D (Breast Cancer) | 0.275 | 84.83 |

Case Study 1: Anticancer Activity

In a recent study conducted by Arafa et al., several oxadiazole derivatives were synthesized and evaluated for their anticancer activity using the MTT assay. The results indicated that one derivative had an IC50 value of 0.275 µM against MCF7 cells, significantly outperforming standard chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of (3-Methyl-1,2,4-oxadiazol-5-yl)methanethiol against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.